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Introduction to Everolimus Pharmacokinetics

Everolimus is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant

clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and

management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved

pharmacokinetic properties, everolimus exhibits a complex pharmacokinetic profile characterized by

significant inter-individual variability and a narrow therapeutic index. Understanding its

pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations

and clinical indications.

The pharmacokinetics of everolimus have been extensively characterized in healthy subjects and special

populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant

medications. Everolimus is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) system and is

a substrate for the P-glycoprotein (P-gp) efflux transporter. These characteristics make it susceptible to

numerous drug-drug interactions and significant variability in exposure parameters. This document provides

comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of

everolimus in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug

monitoring programs.
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Basic Pharmacokinetic Parameters of Everolimus

Fundamental Pharmacokinetic Properties

Table 1: Basic Pharmacokinetic Parameters of Everolimus in Human Subjects

Parameter Value Conditions Reference

Tmax 1-2 hours Fasting conditions [1] [2]

Bioavailability ~12% (rats) Oral administration [3]

Protein Binding ~74% Healthy subjects and hepatic
impairment

[2] [4]

Blood-to-Plasma Ratio 17-73% - [4]

Terminal Half-life ~30-35 hours Healthy subjects [2] [4]

Apparent Clearance
(CL/F)

19.4 ± 5.8 L/h Healthy subjects (2-4 mg dose) [2]

Primary Metabolic
Pathway

CYP3A4 Liver and gut [2] [4]

Primary Route of
Elimination

Feces (80%), Urine
(5%)

- [4]

Dose-Proportionality and Steady-State Kinetics

Dose proportionality has been demonstrated for everolimus within the therapeutic dose range. In a phase I

study of Chinese patients with advanced solid tumors, everolimus pharmacokinetic parameters increased

dose-proportionally from 5 mg/day to 10 mg/day doses. The mean Cmax and AUC values at steady state

were 5.4 ± 1.8 ng/mL and 238 ± 77 ng·h/mL for the 5 mg/day dose, compared to 13.2 ± 7.9 ng/mL and 514 ±
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231 ng·h/mL for the 10 mg/day dose [5]. Steady-state concentrations are typically achieved within 7 days

of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].

Table 2: Steady-State Pharmacokinetic Parameters of Everolimus in Special Populations

Population Dose
Cmax
(ng/mL)

AUC
(ng·h/mL)

Clearance Reference

Healthy Subjects 10 mg single
dose

15.4 ± 8.6 114 ± 45 19.4 ± 5.8
L/h

[2]

Moderate Hepatic
Impairment

10 mg single
dose

11.7 ± 4.3 245 ± 91 9.1 ± 3.1 L/h [2]

Advanced Solid
Tumors

5 mg/day 5.4 ± 1.8 238 ± 77 - [5]

Advanced Solid
Tumors

10 mg/day 13.2 ± 7.9 514 ± 231 - [5]

Clinical Study Designs and Experimental Protocols

Phase I Randomized Study Design in Advanced Solid Tumors

Study Population: Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal

cell carcinoma refractory to standard therapy. Key inclusion criteria include: age ≥18 years, at least one

measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes

(fasting serum glucose ≤1.5 × upper limit of normal), and WHO performance status of 0-2 [5].

Exclusion criteria encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for

HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter everolimus absorption, recent

antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks)

before initiating everolimus, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before

study initiation [5].
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Dosing Protocol:

Randomization: 1:1 to everolimus 5 mg/day or 10 mg/day
Administration: Oral once-daily dosing

Dose modifications: Permitted for toxicity management
Treatment duration: Continued until disease progression, unacceptable toxicity, death, or

investigator/patient decision to discontinue

Pharmacokinetic Sampling Protocol:

24-hour profile: Day 15 (pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose)

Trough concentrations: Days 2, 8, 16, and 22 (pre-dose)
Sample handling: Blood collection in appropriate tubes, processing to plasma, storage at -70°C until

analysis

Hepatic Impairment Study Design

Study Population: Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C)

hepatic impairment compared to healthy matched controls [2].

Dosing Protocol: Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast

(~350 calories, 1-2 g fat).

Pharmacokinetic Sampling: Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1,

1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.

Key Findings: Hepatic impairment significantly affects everolimus pharmacokinetics. Patients with mild,

moderate, and severe hepatic impairment showed increased AUC values of 1.96, 3.51, and 6.54-fold

compared to healthy subjects, respectively. Dose reduction is recommended in hepatic impairment: 7.5

mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].

Drug-Drug Interaction Study Design

Study Focus: Evaluation of pharmacokinetic interactions between everolimus and enzyme-inducing

antiseizure medications [6].
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Study Design: Retrospective analysis of therapeutic drug monitoring data.

Key Findings: Concomitant administration of enzyme-inducing antiseizure medications (carbamazepine,

eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces everolimus exposure by approximately

50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-

inducing ASMs [6].

Metabolic Pathways and Disposition
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Oral Administration

Absorption
Tmax: 1-2 hours

Rapid absorption

Distribution
Protein Binding: ~74%

Blood-to-Plasma Ratio: 17-73%

Extensive tissue distribution

Transport
P-glycoprotein substrate

Intestinal efflux

Hepatic Metabolism
Primary: CYP3A4

Secondary: CYP3A5, CYP2C8

First-pass metabolism

Metabolites
6 primary metabolites including:

- 3 monohydroxylated forms
- 2 hydrolytic ring-opened products

- Phosphatidylcholine conjugate

Oxidative metabolism

Excretion
Feces: 80%
Urine: 5%

Biliary elimination

Hepatic uptake

Click to download full resolution via product page

Diagram 1: Everolimus Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion

Everolimus undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with

additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through

oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated
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metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus [4].

The hydroxyeverolimus metabolites demonstrate significantly reduced immunosuppressive activity

compared to the parent drug, with approximately 10-40% of the activity of everolimus itself.

The elimination pathway of everolimus is predominantly through hepatic clearance and biliary excretion.

After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces,

while only 5% is excreted in urine [4]. The relatively long elimination half-life of 30-35 hours supports

once-daily dosing regimens. Everolimus is a substrate for P-glycoprotein (P-gp), which influences its

absorption and tissue distribution, particularly at the blood-brain barrier [4].

Analytical Methods and Bioanalytical Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Methods

Sample Preparation:

Blood Collection: Collect blood samples in EDTA-containing tubes
Processing: Centrifuge at appropriate speed and time to separate plasma

Extraction: Liquid extraction of everolimus from biological matrix
Storage: Store at -70°C until analysis to maintain stability

Instrumentation Parameters:

LC System: High-performance liquid chromatography with C18 column
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

Quantification: Multiple reaction monitoring (MRM) mode
Lower Limit of Quantification: 0.3 ng/mL for everolimus [5]

Quality Control:

Implement calibration standards covering expected concentration range (1-30 ng/mL)

Include quality control samples at low, medium, and high concentrations
Maintain accuracy within ±15% of nominal values (±20% at LLOQ)
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Chemiluminescent Microparticle Immunoassay (CMIA)

Methodology:

Principle: Competitive binding immunoassay using anti-sirolimus antibodies

Platform: Architect i2000SR System (Abbott)
Sample Pretreatment: Manual precipitation, heating (42°C, 10 minutes), centrifugation (11,800 rpm,

4 minutes)
Calibration Range: 0.0-30.0 ng/mL with sensitivity of 1 ng/mL [7]

Protocol Considerations:

Samples exceeding 30 ng/mL require dilution with calibrator A
Method demonstrates cross-reactivity with everolimus metabolites (approximately 6-28%)

Suitable for clinical therapeutic drug monitoring with rapid turnaround

Factors Influencing Pharmacokinetic Variability

Hepatic Impairment

Hepatic function significantly impacts everolimus pharmacokinetics due to its extensive hepatic metabolism.

Patients with moderate hepatic impairment (Child-Pugh B) demonstrate reduced clearance (9.1 ± 3.1 L/h vs

19.4 ± 5.8 L/h in healthy subjects), increased AUC (245 ± 91 ng·h/mL vs 114 ± 45 ng·h/mL), and prolonged

half-life (79 ± 42 hours vs 43 ± 18 hours) [2]. The degree of impairment correlates with exposure changes,

necessitating dose adjustments:

Table 3: Everolimus Dose Adjustments in Hepatic Impairment

Hepatic Function
Child-Pugh
Class

Recommended Oncology
Dose

AUC Increase vs
Healthy

Normal - 10 mg/day -

Mild Impairment A 7.5 mg/day 1.96-fold
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Hepatic Function
Child-Pugh
Class

Recommended Oncology
Dose

AUC Increase vs
Healthy

Moderate
Impairment

B 5 mg/day 3.51-fold

Severe Impairment C 2.5 mg/day 6.54-fold

Drug-Drug Interactions

Enzyme Inducers: Coadministration with strong CYP3A4 inducers reduces everolimus exposure. Enzyme-

inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease everolimus

concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].

Enzyme Inhibitors: Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly

increase everolimus exposure. Concomitant use is generally contraindicated or requires substantial dose

reduction.

Food Interactions: Everolimus should be administered consistently with regard to meals as food may

reduce the AUC and Cmax. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].

Pharmacogenomic Considerations

Genetic polymorphisms in enzymes and transporters contribute to everolimus pharmacokinetic variability:

CYP3A4/5 polymorphisms: Affect metabolic clearance
CYP2C8 variants: Influence alternative metabolic pathways

ABCB1 (P-gp) polymorphisms: Impact intestinal absorption and blood-brain barrier penetration
PHLPP2, FGFR4 variants: May affect therapeutic response and toxicity [7]

Studies have identified specific single nucleotide polymorphisms (SNPs) associated with everolimus

pharmacokinetics and toxicity. For example, the CYP3A4*22 polymorphism is associated with reduced

enzyme activity and potentially increased everolimus exposure [7].
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Therapeutic Drug Monitoring Protocol

Indications for TDM

Therapeutic drug monitoring is recommended for everolimus due to its narrow therapeutic index,

significant pharmacokinetic variability, and concentration-efficacy relationships. Specific indications

include:

Concomitant use of CYP3A4 inducers or inhibitors
Hepatic impairment of any degree

Unexplained toxicity despite appropriate dosing
Lack of therapeutic response despite adequate dosing

Suspected non-adherence to prescribed regimen
Pediatric patients with changing body surface area

Sampling and Interpretation

Trough Concentration Monitoring:

Sampling Time: Immediately before next dose (minimum concentration)

Target Range: 5-15 ng/mL for most oncology indications [6]
Steady-State Timing: After 7 days of consistent dosing

Interpretation Guidelines:

Concentrations <5 ng/mL: Consider dose increase or investigate poor adherence, drug interactions,
or malabsorption

Concentrations 5-15 ng/mL: Therapeutic range
Concentrations >15 ng/mL: Evaluate for toxicity and consider dose reduction

Intra-patient Variability: The coefficient of variation for everolimus trough concentrations within

individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].

Conclusion
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Everolimus demonstrates complex pharmacokinetics characterized by significant inter-individual variability

influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs

should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of

patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing everolimus therapy,

particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity.

The protocols outlined in this document provide researchers with comprehensive guidance for conducting

everolimus pharmacokinetic studies in human subjects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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